Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate
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Description
Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate serves as a precursor in the synthesis of a wide array of heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it has been employed in reactions with aliphatic and aromatic amidines to produce 2,5-substituted 4(3H)-pyrimidones, facilitating the cyclization reactions with urea or thiourea leading to 5-substituted uracil or 2-thiouracil derivatives, respectively (Sokolenko et al., 2017). Additionally, transformations involving this compound have been documented to yield imidazo-[1,2-a]pyridines, irmdazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, showcasing its versatility in generating diverse molecular frameworks (Kolar et al., 1996).
Catalysis and Material Science
In the realm of material science, this compound's derivatives have been utilized as intermediates in the development of novel catalysts and materials. For example, its application as an acceptor and cathode interfacial material in polymer solar cells has been explored, where enhanced electron mobility was reported, indicating its potential in the advancement of solar cell technology (Lv et al., 2014).
Antioxidant and Antimicrobial Properties
Research has also highlighted the antioxidant and antimicrobial properties of compounds synthesized from this compound. Compounds derived from this chemical precursor have shown potent antioxidant activities, suggesting their potential in pharmaceutical applications as protective agents against oxidative stress (Vartale et al., 2016). Furthermore, some derivatives exhibited significant antitumor and antimicrobial activities, opening avenues for their use in cancer therapy and infection control (El‐Borai et al., 2013).
Properties
IUPAC Name |
methyl (E)-3-[3-(dimethylaminomethylideneamino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-8-11(2)18-16-14(10)15(17-9-19(3)4)12(22-16)6-7-13(20)21-5/h6-9H,1-5H3/b7-6+,17-9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMHJWNZVJUABC-QRXBWGEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC(=O)OC)N=CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C(=O)OC)N=CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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